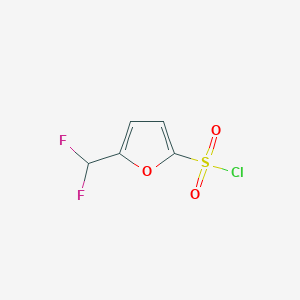

5-(Difluoromethyl)furan-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Difluoromethyl)furan-2-sulfonyl chloride is an organosulfur compound with the molecular formula C₅H₃ClF₂O₃S It is characterized by the presence of a furan ring substituted with a difluoromethyl group and a sulfonyl chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)furan-2-sulfonyl chloride typically involves the introduction of the difluoromethyl group and the sulfonyl chloride group onto a furan ring. One common method includes the reaction of furan with difluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Difluoromethyl)furan-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

Oxidation: Products include furanones and other oxidized derivatives.

Reduction: Products include tetrahydrofuran derivatives and other reduced forms.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 5-(Difluoromethyl)furan-2-sulfonyl chloride is in the development of pharmaceuticals. It serves as an important building block for synthesizing various biologically active compounds.

Case Study: Proton Pump Inhibitors

- Application : The compound is utilized in the synthesis of key intermediates for proton pump inhibitors (PPIs), such as vonoprazan fumarate. These drugs are critical in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

- Findings : Research shows that the incorporation of difluoromethyl groups enhances the pharmacokinetic properties of these inhibitors, improving their efficacy compared to traditional PPIs that often have metabolic limitations due to CYP2C19 interactions .

Organic Synthesis

In organic chemistry, this compound acts as a versatile reagent for various synthetic transformations.

Applications in Synthesis :

- Sulfonamide Formation : It is used to synthesize sulfonamides, which are vital in medicinal chemistry for their antibacterial properties.

- Coupling Reactions : The compound facilitates coupling reactions with amines and alcohols, leading to the formation of complex molecules with potential pharmaceutical applications.

Agrochemicals

The compound also finds applications in the agrochemical industry, where it is used to develop new pesticides and herbicides.

Case Study: Herbicide Development

- Application : Researchers have explored using this compound as a precursor for designing herbicides that target specific biochemical pathways in plants.

- Findings : Preliminary studies indicate that derivatives synthesized from this compound exhibit selective herbicidal activity, minimizing damage to non-target species while effectively controlling weeds .

Material Science

In material science, derivatives of this compound are being investigated for their potential use in polymer synthesis.

Polymer Applications :

- Biodegradable Polymers : The compound can be incorporated into polymer chains to enhance biodegradability while maintaining desirable mechanical properties. This application is particularly relevant in developing sustainable materials from renewable resources .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of PPIs (e.g., vonoprazan) | Enhanced efficacy and reduced side effects |

| Organic Synthesis | Formation of sulfonamides | Versatile building block for complex molecules |

| Agrochemicals | Development of selective herbicides | Targeted action with minimal environmental impact |

| Material Science | Creation of biodegradable polymers | Sustainable alternatives to conventional plastics |

Mécanisme D'action

The mechanism of action of 5-(Difluoromethyl)furan-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for the formation of strong covalent bonds with nucleophiles. The difluoromethyl group can stabilize intermediates and transition states, facilitating various chemical transformations. The furan ring provides a stable aromatic system that can undergo further functionalization.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Trifluoromethyl)furan-2-sulfonyl chloride

- 5-(Chloromethyl)furan-2-sulfonyl chloride

- 5-(Bromomethyl)furan-2-sulfonyl chloride

Uniqueness

5-(Difluoromethyl)furan-2-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its trifluoromethyl and chloromethyl analogs. Additionally, the difluoromethyl group can enhance the stability and bioavailability of derivatives, making it a valuable compound in pharmaceutical research.

Activité Biologique

5-(Difluoromethyl)furan-2-sulfonyl chloride, with the CAS number 1785579-27-2, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring substituted with a difluoromethyl group and a sulfonyl chloride moiety, which may contribute to its reactivity and biological properties.

The molecular formula of this compound is C6H4ClF2O2S. The structure includes:

- Furan Ring : A five-membered aromatic ring contributing to its stability and reactivity.

- Difluoromethyl Group : Enhances lipophilicity and may influence biological interactions.

- Sulfonyl Chloride : Known for its electrophilic nature, allowing for nucleophilic attack by various biological molecules.

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including derivatives like this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. Compounds with sulfonyl chloride functionalities have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, related furan derivatives have demonstrated cytotoxic effects against several cancer cell lines .

Enzyme Inhibition

The sulfonyl chloride group is known to interact with nucleophilic sites on enzymes, potentially leading to inhibition. This characteristic has been exploited in the design of inhibitors targeting specific enzymes involved in disease processes. For example, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

Study on Antimicrobial Activity

A study conducted on various sulfonyl chlorides revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating effective concentrations for microbial inhibition.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The results indicated an IC50 value of approximately 25 µM, suggesting moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles in biological systems. The sulfonyl chloride group reacts readily with amino acids containing nucleophilic side chains (e.g., cysteine, lysine), potentially leading to enzyme inhibition or disruption of protein function.

Propriétés

IUPAC Name |

5-(difluoromethyl)furan-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2O3S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOAXHSMTHHBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.